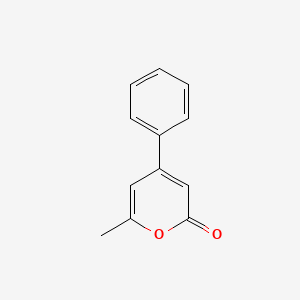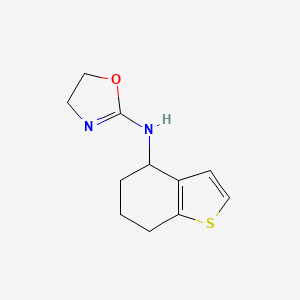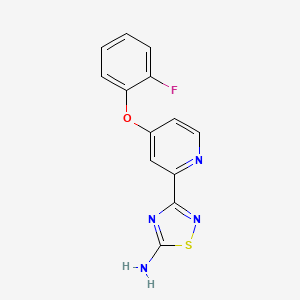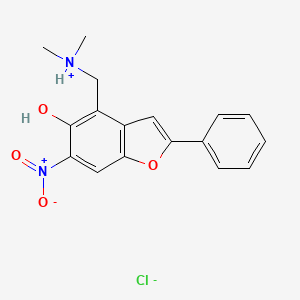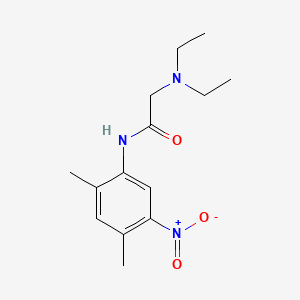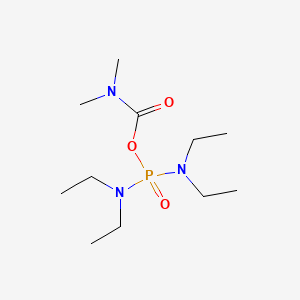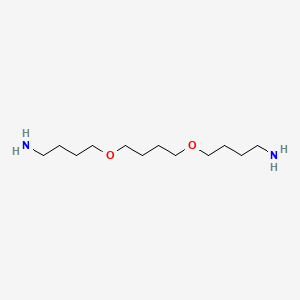
1,14-Diamino-5,10-dioxatetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,14-Diamino-5,10-dioxatetradecane is a chemical compound with a unique structure that includes two amino groups and two ether linkages within a fourteen-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-diamino-5,10-dioxatetradecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1,14-Diamino-5,10-dioxatetradecane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1,14-Diamino-5,10-dioxatetradecane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,14-diamino-5,10-dioxatetradecane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The ether linkages provide flexibility to the molecule, allowing it to fit into different binding sites and interact with multiple targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1′-Diamino-5,5′-azotetrazole: A nitrogen-rich compound with similar amino functionalities.
3,5-Diamino-1,2,4-thiadiazole: Another compound with amino groups and a heterocyclic structure.
5,5′-Dinitramino-3,3′-bi(1,2,4-oxadiazole): A compound with both amino and nitro groups.
Uniqueness
1,14-Diamino-5,10-dioxatetradecane is unique due to its long carbon chain with ether linkages, which provides flexibility and allows for diverse interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
Propriétés
Numéro CAS |
27417-83-0 |
|---|---|
Formule moléculaire |
C12H28N2O2 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
4-[4-(4-aminobutoxy)butoxy]butan-1-amine |
InChI |
InChI=1S/C12H28N2O2/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h1-14H2 |
Clé InChI |
ZJGRZPCOLBDFIZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCOCCCCOCCCCN)CN |
Numéros CAS associés |
27417-83-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


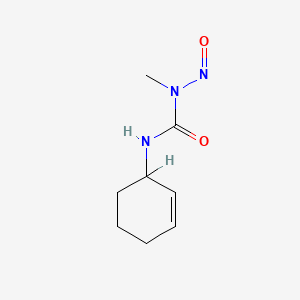


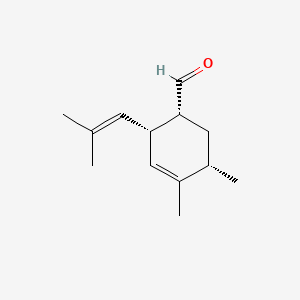
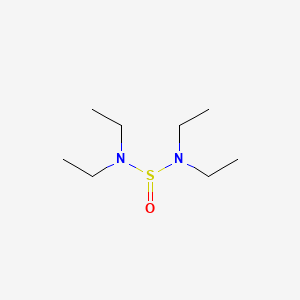
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

